molecular formula C12H12N2O3 B6123057 METHYL 2-[3-METHYL-2-OXO-1(2H)-QUINOXALINYL]ACETATE

METHYL 2-[3-METHYL-2-OXO-1(2H)-QUINOXALINYL]ACETATE

Cat. No.: B6123057
M. Wt: 232.23 g/mol
InChI Key: UVFFMVIZVVMXKM-UHFFFAOYSA-N
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Description

METHYL 2-[3-METHYL-2-OXO-1(2H)-QUINOXALINYL]ACETATE is a quinoxaline derivative Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[3-METHYL-2-OXO-1(2H)-QUINOXALINYL]ACETATE typically involves the condensation of 3-methylquinoxalin-2-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are crucial for industrial-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinoxaline ring, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group in the quinoxaline ring can yield corresponding alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides, thioesters, and other substituted esters.

Scientific Research Applications

METHYL 2-[3-METHYL-2-OXO-1(2H)-QUINOXALINYL]ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of quinoxaline derivatives.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of METHYL 2-[3-METHYL-2-OXO-1(2H)-QUINOXALINYL]ACETATE involves its interaction with various biological targets. The quinoxaline ring can intercalate with DNA, inhibiting the replication of bacterial and fungal cells. Additionally, the compound may inhibit specific enzymes involved in cellular processes, leading to antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

    2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Similar structure with an amide group instead of an ester.

    4-Hydroxy-2-quinolones: Another class of nitrogen-containing heterocycles with similar biological activities.

    Quinoxaline-2,3-diones: Compounds with two carbonyl groups on the quinoxaline ring, exhibiting different reactivity and biological properties.

Uniqueness: METHYL 2-[3-METHYL-2-OXO-1(2H)-QUINOXALINYL]ACETATE is unique due to its ester functionality, which allows for further chemical modifications and derivatization. This versatility makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-12(16)14(7-11(15)17-2)10-6-4-3-5-9(10)13-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFMVIZVVMXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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